molecular formula C12H10Cl2N4O B8144688 N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide

N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B8144688
M. Wt: 297.14 g/mol
InChI Key: WDCDZQBLMKKOEL-UHFFFAOYSA-N
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Description

N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with two chlorine atoms at positions 2 and 3. The pyrimidine ring is linked via an amino group to a phenylacetamide moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O/c1-7(19)16-8-3-2-4-9(5-8)17-11-10(13)6-15-12(14)18-11/h2-6H,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCDZQBLMKKOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide typically involves the reaction of 2,5-dichloropyrimidine with 3-aminophenylacetamide under specific conditions. One common method includes the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Condensation Reactions: It can form condensation products with other compounds, leading to the synthesis of more complex molecules.

Common reagents used in these reactions include bases like triethylamine and solvents such as ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structure and Characteristics

The molecular formula of N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide is C12H10Cl2N4O, with a molecular weight of approximately 297.14 g/mol. The compound features a dichloropyrimidine moiety linked to an acetamide group via a phenyl ring.

Chemistry

Intermediate in Heterocyclic Synthesis
this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further functionalization through substitution reactions involving the chlorine atoms on the pyrimidine ring.

Biology

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it can inhibit certain enzymes or receptors involved in cancer progression and microbial growth . The specific biological pathways affected by this compound are still under investigation.

Medicine

Therapeutic Potential
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases, particularly cancers associated with RET kinase mutations. The compound's mechanism of action involves the inhibition of RET kinase activity, which is crucial for certain types of cancer .

Industry

Pharmaceutical Production
In industrial applications, this compound is utilized in the production of pharmaceuticals. Its role as an intermediate allows for the development of new drugs targeting various medical conditions .

Data Table: Summary of Applications

Field Application Details
Chemistry Intermediate for synthesisUsed in creating heterocyclic compounds through substitution reactions
Biology Antimicrobial & anticancer researchExhibits potential inhibitory effects on cancer-related enzymes
Medicine Investigated for therapeutic usesTargeting RET kinase mutations in cancers
Industry Pharmaceutical productionImportant in developing new therapeutic agents

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on RET kinase activity. The results indicated that the compound inhibited RET phosphorylation in vitro with IC50 values suggesting strong activity against RET-dependent cancers .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthesis methods for this compound highlighted variations in reaction conditions that improved yield and purity. The study demonstrated that using specific solvents and catalysts could enhance product formation significantly .

Mechanism of Action

The mechanism of action of N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide, such as aromatic/heterocyclic cores, halogen substituents, or acetamide functionalities. Key differences lie in core architecture, substituent positioning, and physicochemical properties.

3-Chloro-N-phenyl-phthalimide ()

  • Structure : Phthalimide core with a chlorine at position 3 and a phenyl group at the N-position (Fig. 1, ).
  • Key Features :
    • Lacks the pyrimidine ring but shares a chlorine substituent and aromatic nitrogen-containing core.
    • Used in polymer synthesis (e.g., polyimides) due to its high purity and reactivity in condensation reactions .
  • Comparison :
    • The dichloropyrimidine in the target compound may offer greater electronic modulation compared to the phthalimide’s single chlorine.
    • The acetamide group in the target compound enhances hydrogen-bonding capacity, unlike the phthalimide’s imide functionality.

N-(7-Methyl-2-phenylamino-pyrido-thieno-pyrimidin-4-on-3-yl)acetamide (Compound 24) ()

  • Structure: Fused pyrido-thieno-pyrimidinone system with a methyl group, phenylamino substituent, and acetamide .
  • Key Features: Melting point: 143–145°C; IR bands at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O) .
  • Comparison :
    • The fused heterocyclic system in Compound 24 introduces steric complexity, whereas the target compound’s pyrimidine ring is simpler and more accessible for derivatization.
    • Both compounds exhibit strong carbonyl IR signals, but the target’s dichloropyrimidine may reduce solubility compared to Compound 24’s methyl group.

Tetrahydrocarbazole-Based Acetamides ()

  • Examples : N-{3-[(6-chloro-/fluoro-/methyl-carbazolyl)carbonyl]phenyl}acetamide .
  • Key Features :
    • Carbazole core linked to phenylacetamide via a carbonyl group.
    • Substituents (Cl, F, Me) influence electronic properties and biological activity.
  • Comparison: The carbazole system provides a planar aromatic structure, contrasting with the pyrimidine’s smaller heterocycle. Chlorine substituents in both the target and 6-chloro-carbazole derivative may enhance lipophilicity, but the carbazole’s carbonyl linkage differs from the target’s direct amino linkage.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) IR C=O (cm⁻¹) Solubility Insights
Target Compound Pyrimidine 2,5-Cl; phenylacetamide Not reported ~1,700–1,750* Likely low (Cl substituents)
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl; N-phenyl Not reported ~1,700 Moderate (polar imide)
Compound 24 Pyrido-thieno-pyrimidinone 7-Me; phenylamino; acetamide 143–145 1,730; 1,690 Moderate (methyl enhances)
6-Chloro-carbazole derivative Carbazole 6-Cl; phenylacetamide carbonyl Not reported ~1,700 Low (planar carbazole)

*Inferred based on analogous acetamide/pyrimidine systems.

Research Findings and Implications

  • Synthetic Flexibility : The acetamide group’s versatility (evident in Compound 24 and carbazole derivatives) suggests opportunities for further functionalization of the target compound .
  • Solubility Challenges : Chlorine substituents in all compared compounds may reduce aqueous solubility, necessitating formulation strategies for biological testing .

Biological Activity

N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide is a compound of interest due to its potential biological activities, especially in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dichloropyrimidine moiety linked to an aniline derivative through an acetamide group. The compound's molecular formula is C12H10Cl2N4OC_{12}H_{10}Cl_2N_4O with a molecular weight of 293.14 g/mol.

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer cell proliferation. Specifically, it targets the anaplastic lymphoma kinase (ALK), which plays a critical role in certain types of cancers such as non-small cell lung cancer (NSCLC). Studies indicate that similar pyrimidine derivatives exhibit strong inhibitory effects on ALK phosphorylation, leading to reduced tumor growth in vitro and in vivo .
  • Antimicrobial Activity : this compound also demonstrates antimicrobial properties. Research has indicated that compounds with similar structural features show significant antibacterial and antifungal activity against various pathogens .

Table 1: Biological Activity Summary

Activity Type Target/Pathway Effect Reference
ALK InhibitionAnaplastic Lymphoma KinaseIC50 values: 0.73 - 4.3 nM
AntimicrobialVarious Bacterial StrainsSignificant inhibition
CytotoxicityCancer Cell LinesReduced viability

Case Studies and Research Findings

  • Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines have shown that this compound effectively induces apoptosis and inhibits cell proliferation. For instance, a study demonstrated that this compound significantly reduced cell viability in ALK-positive NSCLC cell lines, highlighting its potential as a targeted therapy for this subtype of lung cancer .
  • Antimicrobial Evaluation : A series of tests on microbial strains revealed that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent .
  • Docking Studies : Computational docking studies have further elucidated the binding affinity of this compound to its biological targets. These studies indicate favorable interactions with the active sites of ALK and other kinases, supporting the observed biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide
Reactant of Route 2
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N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide

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